2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a biochemical compound used in various research fields, including proteomics and medicinal chemistry. It has the molecular formula C6H9N3O2•HCl and a molecular weight of 191.62 . This compound is known for its unique structure, which includes an amino group, a pyrazole ring, and a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of pyrazole with an appropriate amino acid derivative under controlled conditions. One common method involves the use of a protected amino acid, which is then deprotected and reacted with pyrazole to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and pyrazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride: Similar structure but with a different position of the pyrazole ring.
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride: Contains a bromine atom, which alters its chemical properties
Uniqueness
2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H10ClN3O2 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H |
InChI Key |
JODWELBJVJRPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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